2-(4-Methoxyphenoxy)propanoic acid
描述
2-(4-Methoxyphenoxy)propanoic acid is an organic compound known for its role as a sweetness inhibitor. It is used to reduce the sweetness intensity of various sweeteners in food products. This compound has applications in the food industry, particularly in products where excessive sweetness needs to be controlled .
作用机制
Target of Action
The primary target of 2-(4-Methoxyphenoxy)propanoic acid, also known as Na-PMP, is the sweet taste receptors located in the taste buds of the tongue . These receptors are responsible for the perception of sweetness in humans .
Mode of Action
Na-PMP acts as a competitive inhibitor of sweet taste . It binds to the sweet taste receptors, thereby reducing the ability of sweet substances to bind to these receptors . This results in a decrease in the perceived intensity of sweetness .
Biochemical Pathways
It is known that the perception of sweet taste involves multiple receptor types and transduction mechanisms . By inhibiting the sweet taste receptors, Na-PMP likely affects these pathways and mechanisms .
Result of Action
The main result of Na-PMP’s action is a reduction in the perceived intensity of sweetness . It effectively inhibits the sweetness response of all stimuli tested, reducing both sweetness intensity and persistence .
Action Environment
The action of Na-PMP can be influenced by various environmental factors. For example, the concentration of Na-PMP can affect its inhibitory effect on sweetness perception . Higher concentrations of Na-PMP result in a greater reduction in sweetness intensity . Furthermore, the presence of other substances, such as other sweeteners, can also influence the action of Na-PMP .
生化分析
Biochemical Properties
The biochemical properties of 2-(4-Methoxyphenoxy)propanoic acid are intriguing. It has been found to reduce the sweet intensity ratings of 15 different sweeteners in mixtures . This suggests that this compound interacts with the receptors of these sweeteners, inhibiting their ability to elicit a sweet taste.
Cellular Effects
In terms of cellular effects, this compound has been found to have a significant impact on sweetness perception. It does not appear to have a direct effect on cell signaling pathways, gene expression, or cellular metabolism . Its role as a sweetness inhibitor suggests that it may influence cellular processes related to taste perception .
Molecular Mechanism
It is reported to exert its suppressive effect on sweet taste by a competitive mechanism . This suggests that it may bind to the same receptors as sweeteners, preventing them from eliciting a sweet taste.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to significantly block sweetness intensity for a range of sweeteners . This effect was observed both immediately and 30 seconds after a pre-rinse with the compound . This suggests that this compound may have long-term effects on sweetness perception .
准备方法
Synthetic Routes and Reaction Conditions
2-(4-Methoxyphenoxy)propanoic acid can be synthesized through the esterification reaction between phenol and bromoacetic acid. The process involves the reaction of phenol with sodium carbonate to form phenoxide, which then reacts with bromoacetic acid to produce this compound .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistency and efficiency .
化学反应分析
Types of Reactions
2-(4-Methoxyphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify its aromatic ring[][4].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions[][4].
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as halogenated compounds and alcohol derivatives[4][4].
科学研究应用
2-(4-Methoxyphenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used to study the structure-activity relationship of sweetness inhibitors.
Biology: Research on its effects on sweet taste receptors and its potential as a taste modulator.
Medicine: Investigations into its potential therapeutic applications in controlling sugar intake.
Industry: Utilized in the food industry to control sweetness in high-sugar products
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenoxy)propanoic acid
- 2-(4-Bromophenoxy)propanoic acid
- 2-(4-Methylphenoxy)propanoic acid
Uniqueness
2-(4-Methoxyphenoxy)propanoic acid is unique due to its specific structure, which allows it to effectively inhibit sweetness without affecting other taste perceptions. Its methoxy group at the para position plays a crucial role in its inhibitory activity, making it distinct from other similar compounds .
属性
CAS 编号 |
4276-74-8 |
---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC 名称 |
(2S)-2-(4-methoxyphenoxy)propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1 |
InChI 键 |
MIEKOFWWHVOKQX-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC |
SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC |
规范 SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC |
熔点 |
65 - 66 °C |
物理描述 |
Solid |
溶解度 |
3129 mg/L @ 25 °C (est) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the chirality of 2-(4-Methoxyphenoxy)propanoic acid play a role in its activity?
A: While the provided research doesn't directly address the influence of chirality on Na-PMP's sweetness-inhibiting effect, one study analyzes the chirality of this compound in roasted coffee beans. [] This suggests that the enantiomers might have different sensory properties or biological activities. Further research is needed to determine if the enantiomeric purity of Na-PMP affects its interaction with taste receptors and its overall efficacy as a sweetness inhibitor.
Q2: Are there regional differences in how effectively this compound suppresses sweetness perception?
A: Research indicates that the sweetness suppression by this compound can vary depending on the area of the tongue stimulated. [] Specifically, when this compound is present, the posterior tongue perceives aspartame as sweeter compared to the anterior tongue. This suggests potential differences in the distribution or sensitivity of sweet taste receptors across different regions of the tongue, influencing the regional efficacy of this compound as a sweetness inhibitor.
Q3: Beyond its taste-modifying properties, are there other applications for this compound?
A: While the provided research primarily focuses on the sensory aspects of this compound, its presence in roasted coffee beans [, ] suggests potential applications in the food industry beyond sweetness modification. It could contribute to the aroma profile of coffee or possess other unexplored functional properties. Further research is needed to fully understand its potential in food science and beyond.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。